molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

Cat. No.: B6577529
CAS No.: 373613-72-0
M. Wt: 293.4 g/mol
InChI Key: NHDYAIYJEZPDMO-UHFFFAOYSA-N
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Description

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a pentanamide group at the 3-position.

Preparation Methods

The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. This reaction typically proceeds under mild conditions and can be carried out in the presence of a base such as sodium carbonate. The reaction yields the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the phenyl and pentanamide groups .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene or ethyl acetate, and catalysts such as palladium or gold . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in various assays for its anti-inflammatory, antiviral, and anticancer activities.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDYAIYJEZPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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